molecular formula C45H39N3 B161342 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene CAS No. 138143-23-4

1,3,5-Tris[(3-methylphenyl)phenylamino]benzene

Cat. No. B161342
CAS RN: 138143-23-4
M. Wt: 621.8 g/mol
InChI Key: HKDGIZZHRDSLHF-UHFFFAOYSA-N
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Description

1,3,5-Tris[(3-methylphenyl)phenylamino]benzene is a chemical compound with the empirical formula C45H39N3 . It has a molecular weight of 621.81 . This compound is used in OLED & PLED materials .


Synthesis Analysis

While specific synthesis methods for 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene were not found, similar compounds have been synthesized via Friedel–Crafts polymerization reactions .


Molecular Structure Analysis

The molecular structure of 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene consists of a benzene ring with three branches. Each branch contains a phenylamino group attached to a 3-methylphenyl group .


Physical And Chemical Properties Analysis

1,3,5-Tris[(3-methylphenyl)phenylamino]benzene is a solid with a melting point of 184-188 °C . .

Scientific Research Applications

Antioxidation Mechanisms

1,3,5-Tris(phenylamino) benzene and its derivatives have shown potential as antioxidants in ester oils. A study by (Changqing et al., 2016) demonstrated their effective antioxidation behavior at elevated temperatures, surpassing commonly used antioxidants like diphenylamine.

Glass Formation and Phase Transition

The formation of amorphous glasses and phase transitions in derivatives of 1,3,5-tris(phenylamino) benzene was observed by (Ueta et al., 1994). These compounds displayed well-defined glass-transition temperatures, suggesting potential applications in molecular design for amorphous materials.

Electroluminescence and Sensing Applications

Compounds like 1,3,5-tris(di-2-pyridylamino)benzene have been synthesized and characterized for their blue luminescence in both solution and solid state, as noted by (Pang et al., 2002). Additionally, derivatives like 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene have been used as fluorescent chemo-sensors for selective detection, as reported by (Vishnoi et al., 2015).

Catalytic and Organic Synthesis Applications

1,3,5-Tris(hydrogensulfato) benzene has been employed as an efficient catalyst in organic synthesis, offering advantages like excellent yields and eco-friendly reaction conditions, as detailed by (Karimi-Jaberi et al., 2012).

Electrochemical Studies

Electrochemical properties of 1,3,5-Tris[4-[(3-methylphenyl)phenylamino]phenyl]benzene have been studied for potential applications in electrochemical devices, as described by (Rees et al., 2004).

Photovoltaic and Photodetector Applications

In the field of photovoltaics and photodetectors, compounds like 1,3,5-tris(3-methylphenyl-phenylamino)-triphenyamine have been used to achieve notable power conversion efficiencies and responses to ultraviolet light, as reported by (Yan et al., 2009) and (Zhang et al., 2009).

Safety and Hazards

This compound is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE 3 . The safety precautions include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

While specific future directions for 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene were not found, similar compounds have been used to construct coordination polymers with copper ions, which yielded microporous carbon showing type I adsorption–desorption .

properties

IUPAC Name

1-N,3-N,5-N-tris(3-methylphenyl)-1-N,3-N,5-N-triphenylbenzene-1,3,5-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H39N3/c1-34-16-13-25-40(28-34)46(37-19-7-4-8-20-37)43-31-44(47(38-21-9-5-10-22-38)41-26-14-17-35(2)29-41)33-45(32-43)48(39-23-11-6-12-24-39)42-27-15-18-36(3)30-42/h4-33H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDGIZZHRDSLHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC(=C5)C)N(C6=CC=CC=C6)C7=CC=CC(=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H39N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566827
Record name N~1~,N~3~,N~5~-Tris(3-methylphenyl)-N~1~,N~3~,N~5~-triphenylbenzene-1,3,5-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

621.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tris[(3-methylphenyl)phenylamino]benzene

CAS RN

138143-23-4
Record name N~1~,N~3~,N~5~-Tris(3-methylphenyl)-N~1~,N~3~,N~5~-triphenylbenzene-1,3,5-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene contribute to its iodine capture capabilities?

A1: 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene, often abbreviated as m-MTDAB, exhibits a unique structural feature that significantly enhances its iodine capture capabilities. The molecule possesses a twisted propeller-like conformation []. This conformation, combined with effective sorption sites and inherent charge-transfer interactions, facilitates well-defined host-guest interactions with iodine molecules []. These interactions contribute to the high iodine uptake observed in m-MTDAB, despite its relatively low porosity compared to other conjugated microporous polymers.

Q2: What is the significance of self-association in 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene?

A2: While 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene (m-MTDAB) exhibits self-association in solution, research indicates that it is significantly less pronounced compared to a structurally similar compound, N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) []. This difference in self-association behavior helps explain the observed lower melting point and less volatile nature of TPD compared to m-MTDAB []. The extent of self-association in these compounds influences their phase equilibria and thermodynamic properties, ultimately impacting their physical characteristics and potential applications.

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